
3-(2-Isocyanoethenyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Isocyanoethenyl)-1H-indole: is a unique indole derivative characterized by the presence of an isocyano group attached to an ethenyl chain at the third position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Isocyanoethenyl)-1H-indole typically involves the condensation of indole derivatives with isocyanides. One common method includes the use of a base-catalyzed reaction where indole is reacted with an appropriate isocyanide under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion to the final product. The use of catalytic systems and optimized reaction conditions is crucial to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-(2-Isocyanoethenyl)-1H-indole can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the isocyano group to other functional groups, such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce indole-3-ethylamine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 3-(2-Isocyanoethenyl)-1H-indole is used as a building block in the synthesis of more complex indole derivatives.
Biology: In biological research, this compound is studied for its potential bioactivity. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Medicine: The compound’s potential medicinal applications are being explored, particularly in the development of new drugs. Its unique structure may offer advantages in targeting specific biological pathways and molecular targets .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in various chemical processes .
Mecanismo De Acción
The mechanism of action of 3-(2-Isocyanoethenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The isocyano group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This compound may inhibit or activate enzymes, receptors, or other proteins, thereby exerting its biological effects .
Comparación Con Compuestos Similares
3-geranyl-3-(2-isocyanovinyl)-3H-indole: This compound shares a similar indole core structure but has a geranyl group attached, which may confer different biological activities and chemical reactivity.
12-epi-hapalindole E isonitrile:
Uniqueness: 3-(2-Isocyanoethenyl)-1H-indole is unique due to its specific isocyanoethenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Número CAS |
298711-81-6 |
|---|---|
Fórmula molecular |
C11H8N2 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
3-(2-isocyanoethenyl)-1H-indole |
InChI |
InChI=1S/C11H8N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-8,13H |
Clave InChI |
JQMYMZZLIOIXEO-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]C=CC1=CNC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


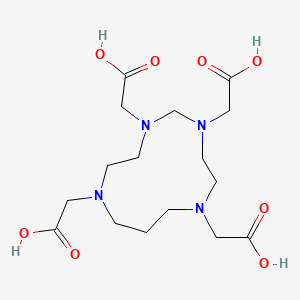
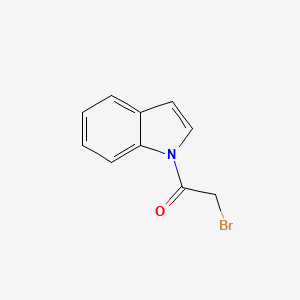

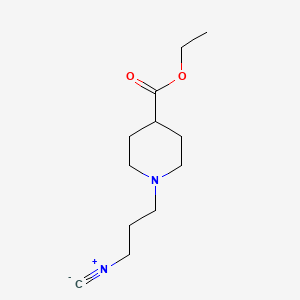
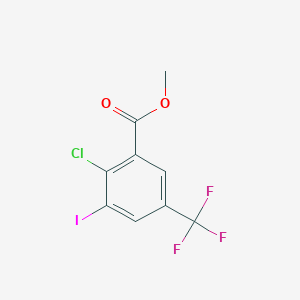

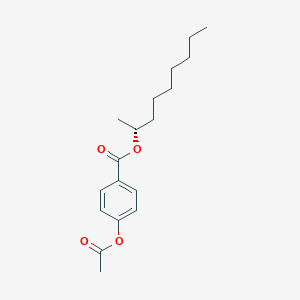
![4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzene-1-sulfonic acid](/img/structure/B12570168.png)
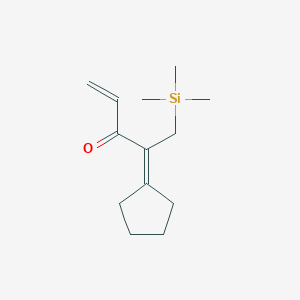
![3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]pyridine-4-carbaldehyde](/img/structure/B12570183.png)
![8-[(4-Methylbenzene-1-sulfonyl)methyl]tetrazolo[1,5-b]pyridazine](/img/structure/B12570190.png)
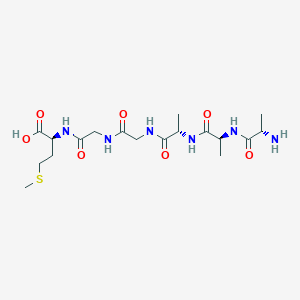
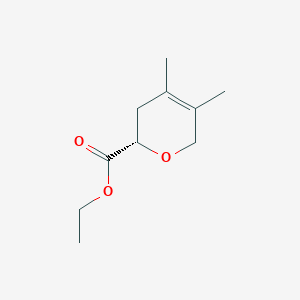
![Indium, [tris(trimethylsilyl)methyl]-](/img/structure/B12570216.png)
